pyroGlu-Leu-Tyr-Glu-Asn-Lys
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Overview
Description
Neurotensin (1-6) is a biologically active peptide fragment derived from the larger neurotensin peptide. Neurotensin itself is a 13-amino acid neuropeptide that was first isolated from bovine hypothalamus in 1973. It is widely distributed in the central nervous system and the gastrointestinal tract, where it functions as a neurotransmitter, neuromodulator, and hormone. Neurotensin (1-6) specifically refers to the first six amino acids of the full neurotensin peptide sequence.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neurotensin (1-6) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like HBTU or DIC, and deprotection steps using TFA.
Industrial Production Methods: Industrial production of neurotensin (1-6) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, typically using high-performance liquid chromatography (HPLC), to isolate the desired peptide fragment.
Chemical Reactions Analysis
Types of Reactions: Neurotensin (1-6) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid analogs during SPPS.
Major Products: The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Neurotensin (1-6) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating neurotransmitter systems, including dopaminergic, serotonergic, and cholinergic pathways.
Medicine: Explored for its potential therapeutic effects in conditions like schizophrenia, Parkinson’s disease, and pain management.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting neurotensin receptors.
Mechanism of Action
Neurotensin (1-6) exerts its effects by binding to neurotensin receptors, primarily NTS1 and NTS2, which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways, including the phospholipase C pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules further propagate the signal, resulting in various physiological responses such as modulation of neurotransmitter release and regulation of blood pressure.
Comparison with Similar Compounds
Neurotensin (1-13): The full-length neurotensin peptide, which has broader biological activity.
Neuromedin N: A related peptide with similar sequence and activity.
Neurotensin Analogues: Modified peptides designed to enhance stability and receptor affinity.
Uniqueness: Neurotensin (1-6) is unique due to its specific sequence and the ability to selectively activate certain neurotensin receptors. This makes it a valuable tool for studying the structure-activity relationships and developing targeted therapeutic agents.
Properties
IUPAC Name |
6-amino-2-[[4-amino-2-[[4-carboxy-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N8O12/c1-18(2)15-24(41-30(49)21-10-12-28(46)38-21)32(51)42-25(16-19-6-8-20(44)9-7-19)33(52)39-22(11-13-29(47)48)31(50)43-26(17-27(37)45)34(53)40-23(35(54)55)5-3-4-14-36/h6-9,18,21-26,44H,3-5,10-17,36H2,1-2H3,(H2,37,45)(H,38,46)(H,39,52)(H,40,53)(H,41,49)(H,42,51)(H,43,50)(H,47,48)(H,54,55) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSIBBLIIBINON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N8O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.